Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound with the molecular formula C12H20INO2 and a molecular weight of 337.2 g/mol . This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the iodination of a precursor compound, such as tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield tert-butyl exo-3-azido-8-azabicyclo[3.2.1]octane-8-carboxylate .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7H2,1-3H3/t8?,9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZADDSSPWPVZEP-PBINXNQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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